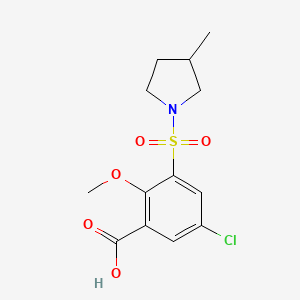![molecular formula C13H15N3O3 B7587086 N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide, also known as HET0016, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HET0016 belongs to the class of pyridazinone compounds and has been found to exhibit selective inhibition of the enzyme 20-HETE synthase. This enzyme plays a critical role in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.
Mechanism of Action
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that plays a critical role in the pathogenesis of a variety of disease conditions. N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide inhibits the production of 20-HETE, leading to a reduction in inflammation and angiogenesis.
Biochemical and Physiological Effects:
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has been found to exhibit potent anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has also been found to inhibit the development of atherosclerosis by reducing oxidative stress and inflammation. In addition, N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has been shown to reduce the severity of ischemic stroke by reducing infarct size and improving neurological function.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is its selectivity for 20-HETE synthase, which makes it a useful tool for studying the role of 20-HETE in disease pathogenesis. N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one of the limitations of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide. One area of interest is the potential use of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide as a therapeutic agent for cancer. Further studies are needed to investigate the mechanisms underlying the anti-cancer effects of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide and to determine its efficacy in clinical trials. Another area of interest is the use of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide for the treatment of cardiovascular disease. Future studies should focus on the potential use of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide as a therapeutic agent for atherosclerosis and ischemic stroke. Finally, there is a need for the development of more soluble analogs of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide that can be administered more easily in vivo.
Synthesis Methods
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 2-(4-hydroxyphenyl)ethylidene ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form the pyridazinone ring structure. The final step involves the acylation of the pyridazinone with 3-chloropropionyl chloride to form N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been found to exhibit potent anti-inflammatory and anti-angiogenic properties. N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the development of atherosclerosis and reduce the severity of ischemic stroke in animal models.
properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-10-3-1-9(2-4-10)7-8-14-13(19)11-5-6-12(18)16-15-11/h1-4,17H,5-8H2,(H,14,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXZNLADTVPFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)
![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)

![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
